molecular formula C9H6ClNO B1589657 2-Chloro-5-phenyloxazole CAS No. 62124-43-0

2-Chloro-5-phenyloxazole

Cat. No.: B1589657
CAS No.: 62124-43-0
M. Wt: 179.6 g/mol
InChI Key: RQAIEHDXUZPMBJ-UHFFFAOYSA-N
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Description

2-Chloro-5-phenyloxazole is a heterocyclic aromatic compound featuring a five-membered oxazole ring substituted with a chlorine atom at position 2 and a phenyl group at position 5. Its molecular formula is C₉H₆ClNO, with a molecular weight of 179.61 g/mol.

Properties

IUPAC Name

2-chloro-5-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAIEHDXUZPMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451224
Record name 2-Chloro-5-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62124-43-0
Record name 2-Chloro-5-phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenyloxazole typically involves the reaction of 5-phenyl-3H-oxazole-2-thione with phosphoryl chloride in the presence of triethylamine. The reaction is carried out by adding 0.29 grams of triethylamine to a mixture of 0.5 grams of 5-phenyl-3H-oxazole-2-thione and 2.3 milliliters of phosphoryl chloride, cooled to 0°C. The mixture is then heated to 120°C for 3 hours. After the reaction, the medium is diluted with ethyl acetate and washed with water .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-phenyloxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form oxazole derivatives.

    Reduction Reactions: Reduction can lead to the formation of different oxazole derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution: Products include various substituted oxazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives of oxazole.

    Reduction: Reduced oxazole derivatives.

Scientific Research Applications

2-Chloro-5-phenyloxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-phenyloxazole involves its interaction with specific molecular targets. While detailed studies are limited, it is believed that the compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is hypothesized that the compound may affect cellular processes through its aromatic and heterocyclic structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Chloro-5-phenyloxazole with structurally analogous compounds, focusing on substituent effects , physical properties , reactivity , and applications .

Substituent Position and Heterocycle Variations

Compound Name Structure Key Substituents Heterocycle Type CAS Number
This compound Oxazole, Cl at C2, Ph at C5 Cl (C2), Ph (C5) Oxazole Not specified
5-Phenyl-2-(δ-chlorophenyl)oxazole Oxazole, Cl on Ph (C2), Ph (C5) Cl (Ph at C2), Ph (C5) Oxazole Not provided
5-Chloro-2-methylbenzoxazole Benzoxazole, Cl (C5), Me (C2) Cl (C5), Me (C2) Benzoxazole 17200-29-2
5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole Benzoxazole, Cl (C5), p-MePh (C2) Cl (C5), p-MePh (C2) Benzoxazole 38002-61-8
2-Cyclohexyl-5-phenyloxazole Oxazole, Cyclohexyl (C2), Ph (C5) Cyclohexyl (C2), Ph (C5) Oxazole 18860-06-5
2-Chloro-5-methylthiazole Thiazole, Cl (C2), Me (C5) Cl (C2), Me (C5) Thiazole Not provided

Key Observations:

  • Substituent Position : Chlorine at C2 (oxazole) vs. C5 (benzoxazole) alters electronic distribution. For example, 5-Chloro-2-methylbenzoxazole (Cl at C5) exhibits reduced electrophilic reactivity compared to this compound due to electron-withdrawing effects on different ring positions .
  • Heterocycle Type : Benzoxazoles (e.g., 5-Chloro-2-(4-methylphenyl)-1,3-benzoxazole) exhibit enhanced aromatic stability and higher melting points (~380°C) compared to oxazoles, owing to fused benzene rings . Thiazoles (e.g., 2-Chloro-5-methylthiazole) have sulfur atoms, increasing lipophilicity (LogP ~2.1) compared to oxygen-containing oxazoles .

Physical and Chemical Properties

Property This compound (Inferred) 5-Phenyl-2-(δ-chlorophenyl)oxazole 5-Chloro-2-methylbenzoxazole 2-Cyclohexyl-5-phenyloxazole
Melting Point ~100–120°C (estimated) 107°C 90–95°C Not reported
LogP (Lipophilicity) ~2.5–3.0 ~3.2 (phenyl group increases LogP) ~2.8 ~4.0 (cyclohexyl group)
Solubility Low in water, soluble in DMSO Low in polar solvents Insoluble in water High in organic solvents
Hydrogen Bonding Acceptors: 2; Donors: 0 Acceptors: 2; Donors: 0 Acceptors: 2; Donors: 0 Acceptors: 2; Donors: 0

Key Observations:

  • Lipophilicity : The cyclohexyl group in 2-Cyclohexyl-5-phenyloxazole increases LogP (~4.0) compared to chloro- or methyl-substituted analogs, enhancing membrane permeability in biological systems .
  • Solubility : Benzoxazoles (e.g., 5-Chloro-2-methylbenzoxazole) show lower aqueous solubility due to extended aromaticity, whereas oxazoles with alkyl groups (e.g., cyclohexyl) exhibit better solubility in organic solvents .

Biological Activity

2-Chloro-5-phenyloxazole is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a chlorine atom and a phenyl group on the oxazole ring, contributes to its diverse pharmacological properties.

This compound has been identified as an inhibitor of the enzyme CYP1A2, which plays a crucial role in drug metabolism. The inhibition of CYP1A2 can lead to altered pharmacokinetics of co-administered drugs, enhancing their therapeutic effects or toxicity levels. Additionally, this compound influences various cellular processes by modulating enzyme activity and cellular signaling pathways, affecting gene expression and metabolism.

The biological activity of this compound primarily stems from its ability to interact with specific biomolecules. It binds to active sites or allosteric sites on target proteins, leading to modulation of their activity. This interaction can result in therapeutic effects across several disease mechanisms, including antimicrobial, anticancer, and anti-inflammatory activities.

Molecular Interaction

The compound's molecular structure allows it to engage in non-covalent interactions such as hydrogen bonding and π-π stacking with amino acid residues in enzymes and receptors. This enhances its binding affinity compared to non-chlorinated analogs.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antimicrobial Exhibits significant activity against various microbial pathogens.
Anticancer Demonstrates potential in inhibiting cancer cell proliferation through enzyme inhibition.
Anti-inflammatory Modulates inflammatory pathways, reducing cytokine production and inflammatory markers.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential across various applications:

  • Antimicrobial Activity : Research indicates that this compound shows promising results against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) demonstrating effective inhibition.
  • Anticancer Potential : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Effects : The compound has been observed to reduce levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models, suggesting its role in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique position in terms of biological activity:

Compound Structure Biological Activity
5-Phenyloxazole Lacks chloro substituentModerate antimicrobial activity
2-Amino-1-phenyloxazole Contains amino groupLimited anticancer properties
Benzoyl chloride Structurally differentUsed mainly in synthetic applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-phenyloxazole
Reactant of Route 2
Reactant of Route 2
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